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Calnexin Antibody Technical Support Center
Welcome to the Technical Support Center for Calnexin antibodies. This resource is designed

to assist researchers, scientists, and drug development professionals in troubleshooting

common issues related to antibody specificity and cross-reactivity, ensuring the accuracy and

reliability of your experimental results.

Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about our Calnexin antibodies.

Q1: What is the expected molecular weight of Calnexin in a Western Blot?

A1: Calnexin is a chaperone protein located in the membrane of the endoplasmic reticulum.

While its predicted molecular weight is approximately 67 kDa, it typically runs at around 90 kDa

on an SDS-PAGE gel.[1] This discrepancy is largely due to negative charges at the C-terminus

of the protein, which affect its binding to SDS and thus its mobility through the gel.[1]

Q2: In which cellular compartment should I expect to see a signal for Calnexin in

immunofluorescence?

A2: As an endoplasmic reticulum (ER) resident protein, Calnexin should primarily show a

staining pattern consistent with the ER. However, some antibodies may also recognize

Calnexin in the mitochondria and cis-Golgi.[2]
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Q3: Has the specificity of your Calnexin antibodies been validated?

A3: Yes, many of our Calnexin antibodies have undergone rigorous validation to confirm their

specificity.[3] This includes verification through knockdown experiments and cell treatments to

ensure the antibody specifically binds to Calnexin.[3] Some antibodies have also been tested

in knockout samples to confirm specificity.

Q4: Can Calnexin antibodies cross-react with other proteins?

A4: Studies have shown that antibodies to mutated calreticulin and calnexin can be present in

human sera, and there can be a high correlation between these antibodies.[4] Epitope binding

studies suggest that cross-reactive antibodies may bind to a three-dimensional epitope that

includes a short linear sequence in the C-terminal of both mutated calreticulin and calnexin.[4]

Q5: What are the recommended starting dilutions for Calnexin antibodies in various

applications?

A5: Recommended dilutions can vary depending on the specific antibody and the application.

Please refer to the table below for general guidelines. It is always recommended to titrate the

antibody to determine the optimal concentration for your specific experimental setup.[5]

Quantitative Data Summary
The following table provides a summary of recommended starting dilutions for Calnexin
antibodies in various applications, as cited in multiple sources.

Application Recommended Dilution Range

Western Blot (WB)
1:100 - 1:1000, 1:500 - 1:2000[6], 1:1000[7],

1:10000[8]

Immunocytochemistry/Immunofluorescence

(ICC/IF)
1:50 - 1:500, 1:50 - 1:200[7], 1:100 - 1:500[6]

Immunoprecipitation (IP) 1:100 - 1:500[7], 5 µg

Immunohistochemistry-Paraffin (IHC-P) 1:20
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Troubleshooting Guides
Encountering issues with your experiments? This section provides guides to troubleshoot

common problems you might face when using Calnexin antibodies.

Western Blotting

Start WB Troubleshooting

Identify the Issue

No Signal or Weak Signal

No/Weak Signal

Band at Incorrect
Molecular Weight

Incorrect MW

Multiple Bands

Multiple Bands

High Background

High Background

Check protein transfer
Increase antibody concentration

Check for sufficient antigen

Calnexin runs at ~90 kDa
Check for PTMs or degradation

Check for protein degradation
Optimize antibody dilution

Consider non-specific binding

Optimize blocking conditions
Increase wash steps

Reduce antibody concentration

Click to download full resolution via product page
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Problem Potential Cause Recommended Solution

No Signal or Weak Signal
Insufficient antigen in the

sample.

Ensure enough protein is

loaded (at least 25 µg of total

protein per lane is a good

starting point).[7] Use a

positive control to validate the

experiment.[9]

Poor transfer of protein to the

membrane.

Confirm successful transfer by

staining the membrane with

Ponceau S. Optimize transfer

time based on the protein size.

[9]

Antibody concentration is too

low.

Titrate the antibody to find the

optimal concentration.[5]

Band at Incorrect Molecular

Weight

Calnexin's actual migration on

SDS-PAGE is different from its

predicted molecular weight.

Be aware that Calnexin runs at

approximately 90 kDa, not its

predicted 67 kDa.[1]

Protein degradation or post-

translational modifications.

Use fresh samples with

protease inhibitors.[5] Post-

translational modifications can

alter the apparent molecular

weight.[10]

Multiple Bands Non-specific antibody binding.

Optimize the antibody dilution.

[11] Ensure the blocking step

is sufficient.[5]

Protein degradation.

Ensure proper sample

handling and use of protease

inhibitors.[9]

High Background Insufficient blocking.

Increase the blocking time or

try a different blocking agent.

[5]
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Antibody concentration is too

high.

Reduce the concentration of

the primary and/or secondary

antibody.[11]

Inadequate washing.
Increase the number and

duration of wash steps.[11]

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Start IF/ICC Troubleshooting

Identify the Issue

No or Weak Staining

No/Weak Staining

Non-specific Staining

Non-specific

High Background

High Background

Check fixation and permeabilization
Increase antibody concentration/incubation time

Confirm protein expression

Optimize antibody dilution
Use appropriate blocking serum

Check for secondary antibody cross-reactivity

Increase blocking time
Increase wash steps

Check for autofluorescence
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Problem Potential Cause Recommended Solution

No or Weak Staining
Inadequate fixation or

permeabilization.

Ensure the correct fixation and

permeabilization methods are

used for Calnexin, which is a

membrane protein.[12][13]

Low antibody concentration or

insufficient incubation time.

Increase the primary antibody

concentration or incubate

overnight at 4°C.[14][15]

Low protein expression.

Confirm Calnexin expression in

your cell or tissue type using

another method like Western

Blot.[14]

Non-specific Staining
Primary antibody concentration

is too high.

Titrate the primary antibody to

a lower concentration.[16]

Secondary antibody is binding

non-specifically.

Run a control with only the

secondary antibody. Consider

using a secondary antibody

from a different host species.

[16]

High Background
Autofluorescence of the tissue

or cells.

View an unstained sample

under the microscope to check

for autofluorescence.[12]

Insufficient blocking.
Increase the incubation time

with the blocking serum.[15]

Immunoprecipitation (IP)
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Start IP Troubleshooting

Identify the Issue

No or Low Yield of Target Protein

Low/No Yield

High Non-specific Binding

High Non-specific

No Co-IP of Interacting Protein

No Co-IP

Confirm antibody works for IP
Optimize lysis buffer

Increase amount of lysate

Pre-clear lysate with beads
Increase wash stringency
Reduce antibody amount

Use a milder lysis buffer
Confirm interaction partner expression

Optimize binding conditions
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Problem Potential Cause Recommended Solution

No or Low Yield of Target

Protein

The antibody is not suitable for

IP.

Check the antibody datasheet

to confirm it has been

validated for IP. Polyclonal

antibodies often perform better

in IP than monoclonal

antibodies.[17]

Inefficient lysis of cells.

Ensure complete cell lysis to

release the ER-bound

Calnexin. Sonication may be

required.[10]

High Non-specific Binding
Proteins are binding to the

beads.

Pre-clear the lysate by

incubating it with beads before

adding the antibody.[17]

Insufficient washing.

Increase the number of

washes and/or the stringency

of the wash buffer.[17]

No Co-IP of Interacting Protein
The lysis buffer is disrupting

the protein-protein interaction.

Use a milder lysis buffer. RIPA

buffer, for instance, can disrupt

some protein interactions.[10]

The interacting protein is not

expressed.

Confirm the expression of the

potential interacting partner in

your input lysate via Western

Blot.[17]

Experimental Protocols
Below are detailed methodologies for key experiments using Calnexin antibodies.

Western Blotting Protocol
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Sample Preparation

Electrophoresis and Transfer

Immunodetection

1. Lysate Preparation

2. Protein Quantification

3. SDS-PAGE

4. Protein Transfer

5. Blocking

6. Primary Antibody Incubation

7. Secondary Antibody Incubation

8. Detection

Click to download full resolution via product page
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Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

Quantify the protein concentration of the lysates.

SDS-PAGE:

Load 25 µg of total protein per lane onto an SDS-polyacrylamide gel.

Run the gel to separate proteins by size.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.[9]

Blocking:

Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat dry milk or BSA in TBST).

Primary Antibody Incubation:

Dilute the Calnexin primary antibody in blocking buffer to the recommended concentration

(see table above).

Incubate the membrane with the primary antibody for 1 hour at room temperature or

overnight at 4°C.

Washing:

Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.

Washing:
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Repeat the washing step as described above.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an

appropriate imaging system.

Immunofluorescence Protocol
Cell Culture:

Grow cells on coverslips to the desired confluency.

Fixation:

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking:

Block for 1 hour in a blocking buffer (e.g., 1% BSA in PBS).

Primary Antibody Incubation:

Dilute the Calnexin primary antibody in the blocking buffer and incubate overnight at 4°C.

Washing:

Wash the cells three times with PBS.

Secondary Antibody Incubation:

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in

the dark.

Washing:
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Repeat the washing step.

Mounting:

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to

counterstain the nuclei.

Imaging:

Visualize the staining using a fluorescence microscope.

Immunoprecipitation Protocol
Cell Lysis:

Lyse cells in a non-denaturing lysis buffer (e.g., a buffer without ionic detergents like

sodium deoxycholate) containing protease inhibitors.[10]

Pre-clearing:

Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific

binding.[17]

Centrifuge and collect the supernatant.

Immunoprecipitation:

Add the Calnexin antibody to the pre-cleared lysate and incubate for 2-4 hours or

overnight at 4°C with gentle rotation.

Bead Incubation:

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Wash the beads 3-5 times with lysis buffer.

Elution:
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Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

Analyze the eluted proteins by Western Blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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